
Diethyl 8-bromooctylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 8-bromooctylphosphonate is a chemical compound with the molecular formula C12H26BrO3P and a molecular weight of 329.21 g/mol . It is an alkyl chain-based phosphonate used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is characterized by the presence of a bromine atom and a phosphonic acid diethyl ester group .
Applications De Recherche Scientifique
Diethyl 8-bromooctylphosphonate is widely used in scientific research, particularly in the field of chemical biology and medicinal chemistry . Its primary application is as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells . This compound is also used in the development of bio-conjugates for targeted drug delivery and imaging . Additionally, it finds applications in surface modification and as a reagent in organic synthesis .
Mécanisme D'action
Target of Action
Diethyl 8-bromooctylphosphonate is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound serves as the linker that connects these two ligands. The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within the cell . By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the levels of these proteins within the cell .
Pharmacokinetics
As a component of protacs, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the other components of the protac .
Result of Action
The result of the action of this compound is the selective degradation of target proteins. This can lead to changes in cellular processes and pathways, depending on the function of the degraded protein .
Action Environment
The action of this compound, as part of a PROTAC, takes place within the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of the PROTAC . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Diethyl 8-bromooctylphosphonate interacts with various enzymes and proteins in biochemical reactions . As a PROTAC linker, it connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction allows the ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The influence of this compound on cellular processes is primarily through its role in the formation of PROTACs . By facilitating the degradation of specific target proteins, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in PROTACs . The compound itself does not directly bind to biomolecules or influence gene expression. Instead, it serves as a linker in PROTACs, enabling the selective degradation of target proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the specific PROTACs it is part of . Information on the compound’s stability, degradation, and long-term effects on cellular function would be specific to the individual PROTACs.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not directly studied, as the compound is typically part of a larger PROTAC molecule . The effects observed would be specific to the individual PROTACs and their target proteins.
Metabolic Pathways
As a PROTAC linker, this compound does not directly participate in metabolic pathways . The PROTACs it helps form can influence metabolic pathways by modulating the levels of specific target proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the properties of the PROTACs it is part of . These properties can include interactions with transporters or binding proteins, as well as effects on localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not directly studied, as it is typically part of a larger PROTAC molecule . The localization of the PROTACs and their effects on activity or function would be specific to the individual PROTACs and their target proteins .
Méthodes De Préparation
The synthesis of diethyl 8-bromooctylphosphonate typically involves the reaction of 8-bromooctanol with diethyl phosphite under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Analyse Des Réactions Chimiques
Diethyl 8-bromooctylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Comparaison Avec Des Composés Similaires
Diethyl 8-bromooctylphosphonate can be compared with other similar compounds such as diethyl 8-chlorooctylphosphonate and diethyl 8-fluorooctylphosphonate . These compounds share similar structures but differ in the halogen atom present. The bromine atom in this compound provides unique reactivity compared to chlorine and fluorine, making it more suitable for certain bio-conjugation reactions . Additionally, the phosphonate ester group in these compounds offers advantages in terms of stability and solubility compared to other functional groups .
Propriétés
IUPAC Name |
1-bromo-8-diethoxyphosphoryloctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGGCNSGPCMBBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCBr)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
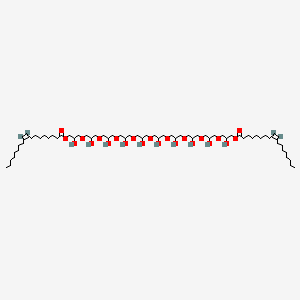
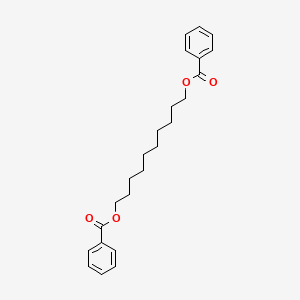
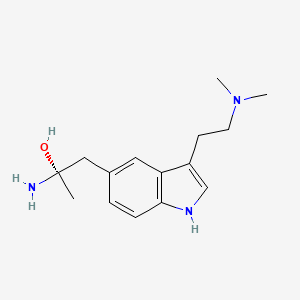
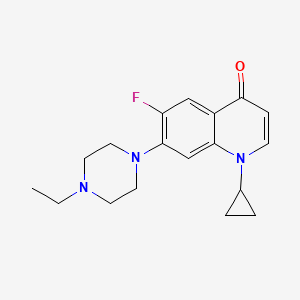

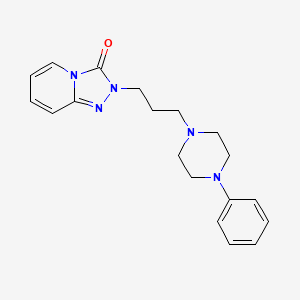
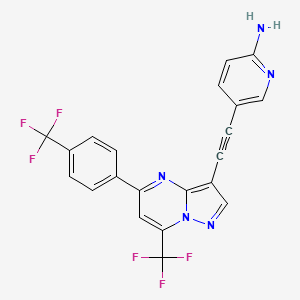
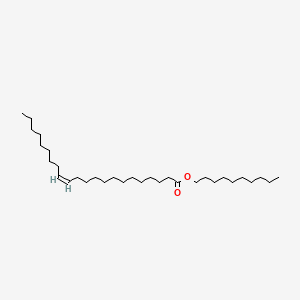



![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)


